![molecular formula C22H13Cl3O4S B3035832 (4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone CAS No. 338424-28-5](/img/structure/B3035832.png)
(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone
Overview
Description
“(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone” is a chemical compound . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have strong biological activities . This compound contains a benzofuran ring, a sulfonyl group, and chlorophenyl groups .
Scientific Research Applications
Synthesis and Reactivity
(4-Chlorophenyl)(1-oxo-1λ4-benzo[b]thien-2-yl)methanone 2a, a structurally similar compound, was synthesized via oxidation of its benzo[b]thiophene derivative. This derivative undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles, either under basic conditions leading to dihydro-benzo[b]-thiophene oxides or in acidic media leading to rearomatized benzo[b]thiophenes. This method provides a two-step functionalization of 2-acyl-benzo[b]thiophene derivatives (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Biological Activities
A series of N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group have been synthesized. One of these compounds, featuring the arylsulfonyl moiety, exhibited notable herbicidal and insecticidal activities (Wang, Wu, Liu, Li, Song, & Li, 2015).
Molecular Structure and Crystallography
The molecular structure of 2-(4-Chlorophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran was studied, revealing the positioning of the O atom and methyl group of the methylsulfinyl substituent in relation to the benzofuran fragment. The study also noted the rotational alignment of the 4-chlorophenyl ring relative to the benzofuran plane, contributing to the understanding of its molecular geometry (Choi, Seo, Son, & Lee, 2010).
Potential Therapeutic Applications
Compounds synthesized from 4-chlorophenyl and related structures have been evaluated for their inhibitory activity against enzymes like α-glucosidase, and some have shown considerable inhibitory effects. Additionally, these compounds were evaluated for hemolytic and cytotoxic profiles, indicating their potential as therapeutic agents (Abbasi, Khan, Rehman, Siddiqui, Hussain, Shah, & Khan, 2019).
Anticancer and Antimicrobial Potential
Some novel biologically potent heterocyclic compounds with structures similar to 4-chlorophenyl derivatives were synthesized and showed significant anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA). Additionally, these compounds exhibited promising in vitro antibacterial and antifungal activities, highlighting their potential as antimicrobial and anticancer agents (Katariya, Vennapu, & Shah, 2021).
Future Directions
Benzofuran derivatives have attracted attention due to their wide range of biological activities and potential applications in drug discovery . Future research could focus on exploring the biological activities of “(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone” and developing efficient synthesis methods for this compound .
properties
IUPAC Name |
(4-chlorophenyl)-[3-[(2,6-dichlorophenyl)sulfonylmethyl]-1-benzofuran-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl3O4S/c23-14-10-8-13(9-11-14)20(26)21-16(15-4-1-2-7-19(15)29-21)12-30(27,28)22-17(24)5-3-6-18(22)25/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUVGHJZEXQERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CS(=O)(=O)C4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-6-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B3035749.png)
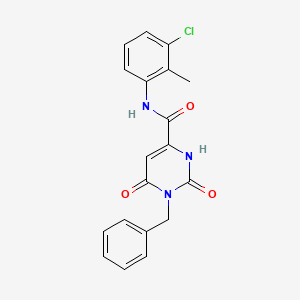

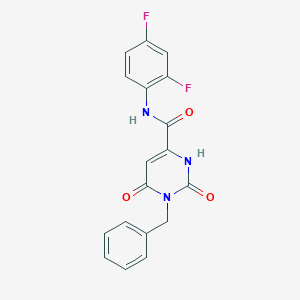
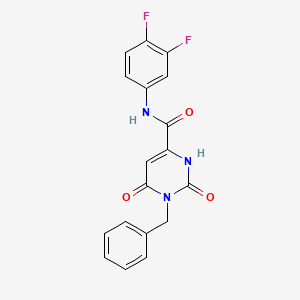
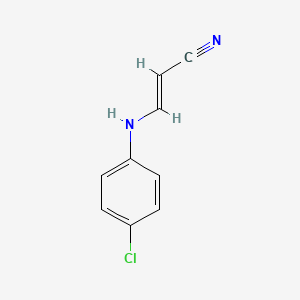
![(4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B3035760.png)
![(4-chlorophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanol](/img/structure/B3035761.png)
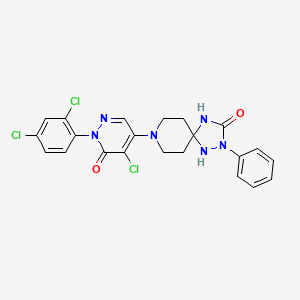
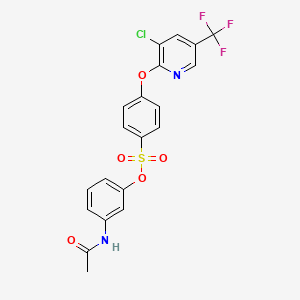
![1-(cyclopropylcarbonyl)-9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B3035765.png)
![(E)-3-[[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B3035766.png)
![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl 3-(trifluoromethyl)benzoate](/img/structure/B3035767.png)
![2-(benzylsulfanyl)-7-(3-methoxyphenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3035771.png)